molecular formula C21H22ClN3O2 B4547426 1-(4-chlorophenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

1-(4-chlorophenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B4547426
M. Wt: 383.9 g/mol
InChI Key: NEDWOXCJZQYWGC-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. Compounds of this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the pyrrolidin-2-one ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the 4-chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorinated aromatic compound is introduced.

    Attachment of the phenylpiperazine moiety: This can be done through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a tool to study biological processes.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one likely involves interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)piperazine: Known for its psychoactive properties.

    4-phenylpiperidine: Used in the synthesis of various pharmaceuticals.

Uniqueness

1-(4-chlorophenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which can confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c22-17-6-8-19(9-7-17)25-15-16(14-20(25)26)21(27)24-12-10-23(11-13-24)18-4-2-1-3-5-18/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDWOXCJZQYWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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